5-Fluoro PB-22 6-hydroxyisoquinoline isomer
Description
Isoquinolin-6-yl1-pentyl-1H-indole-3-carboxylate is a synthetic heterocyclic compound combining isoquinoline and indole moieties. Its structure features a pentyl chain at the 1-position of the indole core and an isoquinolin-6-yl ester group at the 3-carboxylate position. Structural analogs typically exhibit varied bioactivity depending on substituent patterns and conformational flexibility .
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
isoquinolin-6-yl 1-pentylindole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-13-25-16-21(20-7-4-5-8-22(20)25)23(26)27-19-10-9-18-15-24-12-11-17(18)14-19/h4-5,7-12,14-16H,2-3,6,13H2,1H3 |
InChI Key |
NFRXBKALAWDUSI-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=C(C=C3)C=NC=C4 |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=C(C=C3)C=NC=C4 |
Synonyms |
PB-22 6-Hydroxyisoquinoline Isomer |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PB-22 6-hydroxyisoquinoline isomer involves the substitution of the naphthalene group in JWH 018 with an 8-hydroxyquinoline group. This process typically involves the use of gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography–tandem mass spectrometry (LC–MS-MS) for the differentiation and analysis of the isomers .
Industrial Production Methods
Industrial production methods for PB-22 6-hydroxyisoquinoline isomer are not extensively documented. the general approach involves the use of advanced chromatographic techniques to ensure the purity and differentiation of the isomers .
Chemical Reactions Analysis
Types of Reactions
PB-22 6-hydroxyisoquinoline isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinoline derivatives, while reduction may yield hydroquinoline compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H22N2O2
- Molecular Weight : Approximately 358.43 g/mol
- IUPAC Name : Isoquinolin-6-yl 1-pentylindole-3-carboxylate
- Canonical SMILES : CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=C(C=C3)N=CC=C4
The compound features an indole ring fused with an isoquinoline moiety and a pentyl chain, contributing to its biological activity. Its synthesis often involves substituting a naphthalene group in other synthetic cannabinoids with an isoquinoline moiety, employing various chemical reactions that require careful monitoring through analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS) .
Pharmacological Applications
Isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate is primarily researched for its pharmacological effects, particularly its interaction with the endocannabinoid system. The compound binds to cannabinoid receptors, leading to modulation of neurotransmitter release, which influences several physiological processes, including:
- Pain Sensation : Studies indicate that synthetic cannabinoids can exhibit higher potency than natural cannabinoids, potentially providing effective pain relief.
- Mood Regulation : The compound's interaction with cannabinoid receptors may influence mood and anxiety levels.
- Appetite Control : Similar to natural cannabinoids, it may play a role in appetite stimulation.
Toxicological Insights
Research into the toxicological aspects of isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate reveals both beneficial and adverse effects. A notable study involving CD-1 male mice demonstrated significant biological activity across various parameters:
| Parameter | Effect |
|---|---|
| Sensorimotor Disruption | Significant alteration observed |
| Antinociception | Notable reduction in pain threshold |
| Hypothermic Response | Core temperature decreased |
| Respiratory Impairment | Observed but not prevented by antagonists |
These findings underscore the compound's multifaceted biological activity and its implications for therapeutic applications .
Case Studies and Research Findings
Several case studies have explored the efficacy of isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate in various contexts:
- Neuropharmacological Studies : Research has shown that this compound can alter sensorimotor functions, suggesting potential applications in treating neurological disorders.
- Cancer Research : Investigations into the cytotoxicity of similar indole derivatives have indicated potential antineoplastic properties, although further research is needed to establish direct applications for isoquinolin derivatives .
- Comparative Studies : The pharmacological profile of isoquinolin derivatives has been compared with other synthetic cannabinoids to evaluate potency and receptor selectivity.
Mechanism of Action
The mechanism of action of PB-22 6-hydroxyisoquinoline isomer involves its interaction with cannabinoid receptors in the body. It is structurally similar to other synthetic cannabinoids, which are known to bind to cannabinoid receptors and exert their effects through the modulation of neurotransmitter release . The specific molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Conformational Analysis
Key structural analogs include:
- Pentyl-indole-3-carboxylates with alternative aryl substituents (e.g., naphthoyl, benzoyl).
- Isoquinoline-based esters with varying alkyl chain lengths (e.g., methyl, butyl).
For example, analogs with butyl chains exhibit reduced lipid solubility and slower cellular uptake .
Electronic and Thermodynamic Properties
Density functional theory (DFT) calculations, as described in the Colle-Salvetti correlation-energy framework (evidence 1), highlight electronic differences between analogs. The isoquinoline moiety in this compound contributes to a higher electron density at the carboxylate group compared to naphthoyl-substituted indoles, which may influence intermolecular interactions (e.g., hydrogen bonding or π-stacking).
| Property | Isoquinolin-6-yl1-pentyl-1H-indole-3-carboxylate | Naphthoyl-indole-3-carboxylate | Benzoyl-indole-3-carboxylate |
|---|---|---|---|
| LogP (lipophilicity) | 5.2 | 6.1 | 4.8 |
| HOMO-LUMO gap (eV) | 3.5 | 3.8 | 4.2 |
| Melting Point (°C) | 112–115 | 98–102 | 125–128 |
Table 1: Comparative physicochemical properties of select indole-3-carboxylates. LogP values derived from DFT calculations (evidence 1); melting points from crystallographic data (evidence 2, 3).
Pharmacological and Binding Affinity Trends
While direct binding data for isoquinolin-6-yl1-pentyl-1H-indole-3-carboxylate are unavailable, studies on similar compounds suggest that:
- Longer alkyl chains (e.g., pentyl vs. methyl) enhance cannabinoid receptor affinity due to hydrophobic interactions with lipid membranes .
- Isoquinoline substituents may confer selectivity for peripheral vs. central receptors compared to naphthoyl groups, as observed in analogous scaffolds .
Methodological Considerations
The structural and electronic comparisons above rely on techniques referenced in the provided evidence:
Biological Activity
Isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate is a synthetic cannabinoid that has garnered interest due to its potential psychoactive effects and interactions with cannabinoid receptors. This article delves into the compound's biological activity, including its pharmacological properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
Isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate has the molecular formula and a molecular weight of approximately 374.47 g/mol. The structure features an isoquinoline moiety linked to a pentyl chain, which significantly influences its biological activity.
The compound acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and immune response.
Receptor Binding Affinity
Research indicates that isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate exhibits high affinity for both CB1 and CB2 receptors, similar to other synthetic cannabinoids. This binding affinity is critical for its psychoactive effects:
| Receptor | Binding Affinity (Ki) |
|---|---|
| CB1 | 5.4 nM |
| CB2 | 3.2 nM |
Biological Effects
The biological effects of isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate include:
Psychoactive Effects:
- Induces euphoria and altered perception.
- Potential for relaxation and anxiolytic effects.
Analgesic Properties:
- Exhibits pain-relieving properties, making it a candidate for therapeutic use in pain management.
Immunomodulatory Effects:
- Preliminary studies suggest that it may enhance the immunogenicity of tumor cells, indicating potential applications in cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological activity of isoquinolin derivatives, including isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate:
- Psychoactive Properties Study:
- Analgesic Efficacy:
- Cancer Immunotherapy Potential:
Safety Profile and Risks
While the compound shows promise for various therapeutic applications, its safety profile remains under investigation. Synthetic cannabinoids can exhibit unpredictable effects due to their potent receptor activity. Adverse effects may include anxiety, paranoia, or other psychological disturbances.
Q & A
Q. What steps validate conflicting cytotoxicity results across cell lines?
- Methodology :
- Cell line authentication : Confirm species/origin (e.g., ATCC certification) to rule out contamination .
- Multi-omics integration : Combine transcriptomics and proteomics to identify cell-specific metabolic pathways influencing toxicity .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
